![molecular formula C8H15NO3S B13162432 3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)
3-Methoxyspiro[3.3]heptane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyspiro[3.3]heptane-1-sulfonamide is a chemical compound with the molecular formula C₈H₁₅NO₃S and a molecular weight of 205.27 g/mol This compound is characterized by its unique spirocyclic structure, which includes a sulfonamide group and a methoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyspiro[3.3]heptane-1-sulfonamide typically involves the reaction of spirocyclic intermediates with sulfonamide reagents. One common method includes the use of 3-methoxyspiro[3.3]heptane as a starting material, which is then reacted with sulfonamide under controlled conditions to yield the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Methoxyspiro[3.3]heptane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or strong acids/bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formylspiro[3.3]heptane-1-sulfonamide, while reduction of the sulfonamide group can produce 3-methoxyspiro[3.3]heptane-1-amine.
科学的研究の応用
3-Methoxyspiro[3.3]heptane-1-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methoxyspiro[3.3]heptane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity for certain targets. Further research is needed to fully elucidate the molecular pathways involved.
類似化合物との比較
Similar Compounds
3-Methoxyspiro[3.3]heptane-1-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a sulfonamide group.
3-Methoxyspiro[3.3]heptan-1-one: Contains a ketone group instead of a sulfonamide group.
Uniqueness
3-Methoxyspiro[33]heptane-1-sulfonamide is unique due to its combination of a spirocyclic structure and a sulfonamide group
特性
分子式 |
C8H15NO3S |
|---|---|
分子量 |
205.28 g/mol |
IUPAC名 |
1-methoxyspiro[3.3]heptane-3-sulfonamide |
InChI |
InChI=1S/C8H15NO3S/c1-12-6-5-7(13(9,10)11)8(6)3-2-4-8/h6-7H,2-5H2,1H3,(H2,9,10,11) |
InChIキー |
DEWNILMKVVMUDI-UHFFFAOYSA-N |
正規SMILES |
COC1CC(C12CCC2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




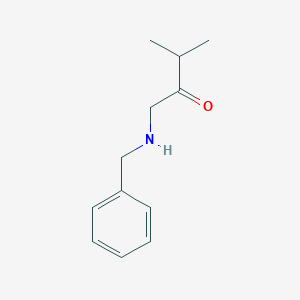
![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
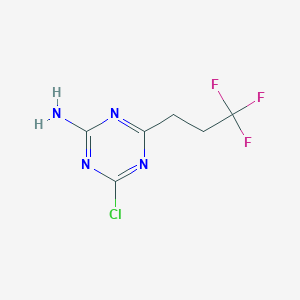
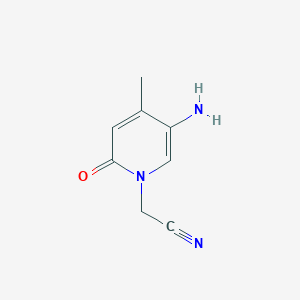
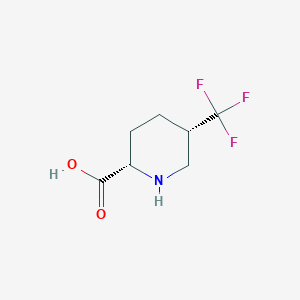
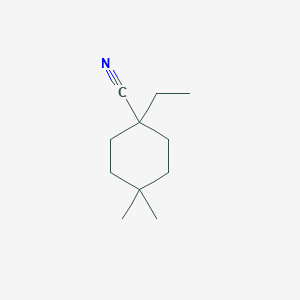

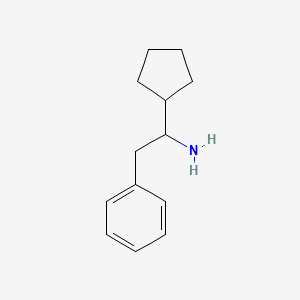

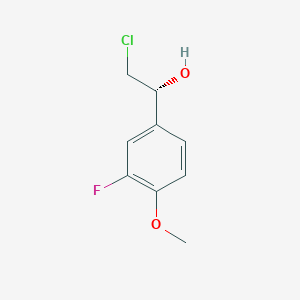
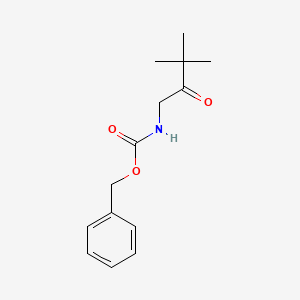
![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)
